molecular formula C18H20OS B1360620 3-(2,6-Dimethylphenyl)-2'-thiomethylpropiophenone CAS No. 898754-58-0

3-(2,6-Dimethylphenyl)-2'-thiomethylpropiophenone

Cat. No.: B1360620
CAS No.: 898754-58-0
M. Wt: 284.4 g/mol
InChI Key: BEFDGZTYSSKCCG-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-2’-thiomethylpropiophenone is an organic compound characterized by the presence of a dimethylphenyl group and a thiomethyl group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-2’-thiomethylpropiophenone typically involves the reaction of 2,6-dimethylphenyl magnesium bromide with 2’-thiomethylpropiophenone under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and advanced purification techniques to meet the demands of commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-2’-thiomethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,6-Dimethylphenyl)-2’-thiomethylpropiophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-2’-thiomethylpropiophenone involves its interaction with specific molecular targets. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylphenyl isothiocyanate
  • 2,6-Dimethylphenyl isocyanate
  • 2,6-Dimethylphenyl thiocyanate

Uniqueness

3-(2,6-Dimethylphenyl)-2’-thiomethylpropiophenone is unique due to the presence of both a thiomethyl group and a propiophenone backbone, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-7-6-8-14(2)15(13)11-12-17(19)16-9-4-5-10-18(16)20-3/h4-10H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFDGZTYSSKCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644782
Record name 3-(2,6-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-58-0
Record name 3-(2,6-Dimethylphenyl)-1-[2-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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